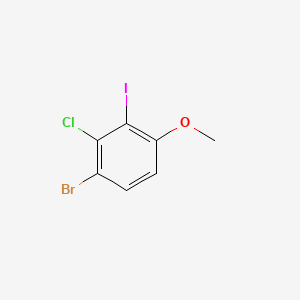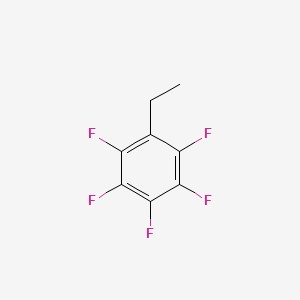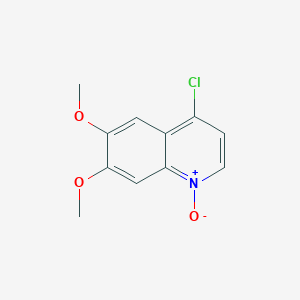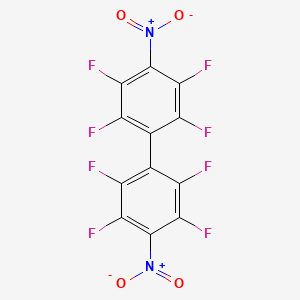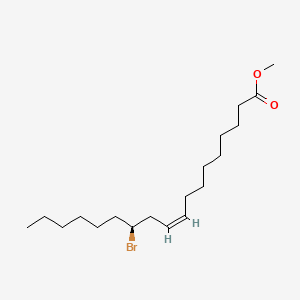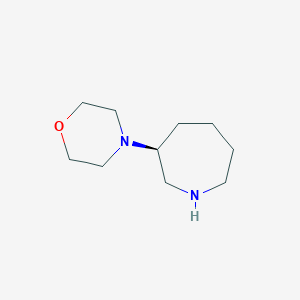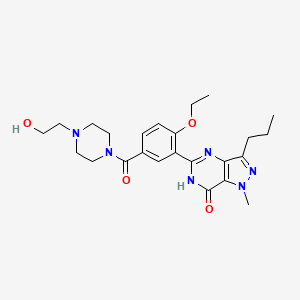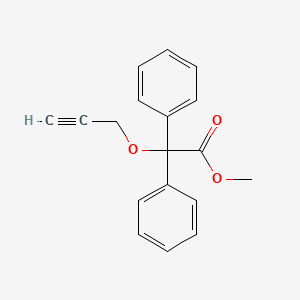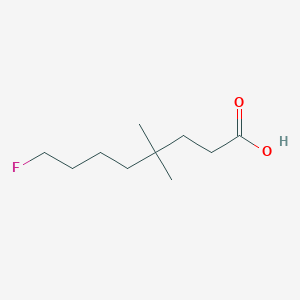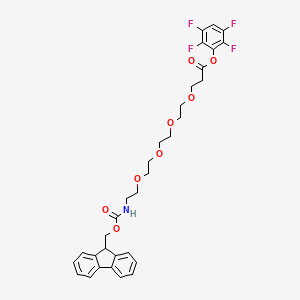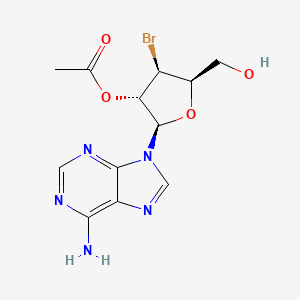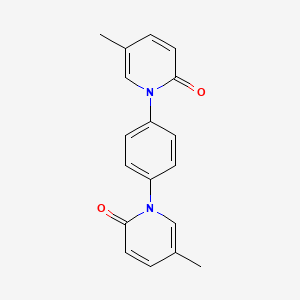
5-Methylpyridin-2-one Pirfenidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridin-2-one Pirfenidone typically involves N-arylation reactions of 5-methyl-2-pyridone. One common method includes the reaction of 5-methyl-2-pyridone with bromobenzene in the presence of cuprous oxide and potassium carbonate at elevated temperatures . Another method involves the reaction of 5-methyl-2-pyridone with iodobenzene in the presence of anhydrous potassium carbonate and zinc precipitated copper powder .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar N-arylation reactions. The process may include purification steps such as dissolution in aqueous acetic acid followed by neutralization with sodium hydroxide to isolate pure pirfenidone .
化学反应分析
Types of Reactions: 5-Methylpyridin-2-one Pirfenidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: N-arylation reactions are common, where the hydrogen atom on the nitrogen is substituted with an aryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromobenzene, iodobenzene, cuprous oxide, and potassium carbonate are commonly used.
Major Products:
Oxidation: Oxidized derivatives of pirfenidone.
Reduction: Reduced forms of pirfenidone.
Substitution: Various arylated derivatives of pirfenidone.
科学研究应用
5-Methylpyridin-2-one Pirfenidone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential therapeutic properties.
Biology: Studies have shown its effectiveness in reducing fibroblast proliferation and collagen synthesis.
Industry: It is used in the production of pharmaceutical formulations for treating fibrotic diseases.
作用机制
The mechanism of action of 5-Methylpyridin-2-one Pirfenidone involves the modulation of fibrogenic growth factors. It attenuates fibroblast proliferation, myofibroblast differentiation, and the synthesis of collagen and fibronectin. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . Additionally, it reduces the production of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β .
相似化合物的比较
5-Methylpyridin-2-amine: Another derivative with potential therapeutic properties.
Aryl-substituted pyridinones: Compounds with similar structures and antifibrotic activities.
Uniqueness: 5-Methylpyridin-2-one Pirfenidone stands out due to its well-documented antifibrotic and anti-inflammatory properties, making it a valuable treatment option for idiopathic pulmonary fibrosis. Its ability to modulate multiple pathways involved in fibrosis and inflammation highlights its therapeutic potential .
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3 |
InChI 键 |
RLBFFAUFRAIGRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


